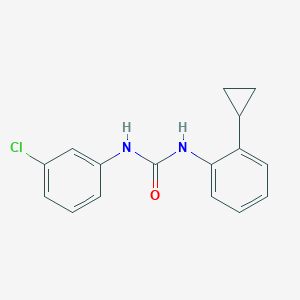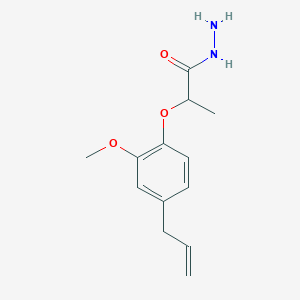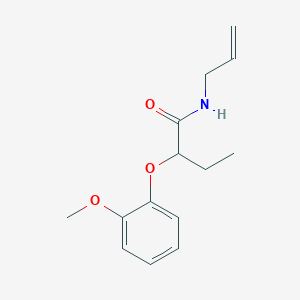
N-(3-chlorophenyl)-N'-(2-cyclopropylphenyl)urea
説明
N-(3-chlorophenyl)-N'-(2-cyclopropylphenyl)urea, also known as CPPU, is a synthetic plant growth regulator that belongs to the family of phenylurea derivatives. CPPU is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 310.8 g/mol. CPPU is widely used in the agriculture industry to enhance fruit and vegetable yield and quality.
作用機序
The mechanism of action of N-(3-chlorophenyl)-N'-(2-cyclopropylphenyl)urea is not fully understood, but it is believed to involve the activation of cytokinin signaling pathways. N-(3-chlorophenyl)-N'-(2-cyclopropylphenyl)urea has been shown to increase the levels of cytokinins in plants, which promotes cell division and differentiation, and enhances plant growth and development. N-(3-chlorophenyl)-N'-(2-cyclopropylphenyl)urea also affects the expression of genes involved in fruit development and ripening, which leads to improved fruit quality.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N'-(2-cyclopropylphenyl)urea has been shown to have various biochemical and physiological effects on plants. N-(3-chlorophenyl)-N'-(2-cyclopropylphenyl)urea increases the levels of cytokinins, which promotes cell division and differentiation, and enhances plant growth and development. N-(3-chlorophenyl)-N'-(2-cyclopropylphenyl)urea also affects the expression of genes involved in fruit development and ripening, which leads to improved fruit quality. N-(3-chlorophenyl)-N'-(2-cyclopropylphenyl)urea has been shown to increase the levels of soluble sugars, organic acids, and phenolic compounds in fruits, which enhances their flavor and nutritional value.
実験室実験の利点と制限
N-(3-chlorophenyl)-N'-(2-cyclopropylphenyl)urea has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. N-(3-chlorophenyl)-N'-(2-cyclopropylphenyl)urea is also relatively easy to synthesize and can be obtained in large quantities. However, N-(3-chlorophenyl)-N'-(2-cyclopropylphenyl)urea has some limitations for lab experiments, including its potential toxicity to plants at high concentrations, and its variability in efficacy depending on the plant species and growth conditions.
将来の方向性
There are several future directions for N-(3-chlorophenyl)-N'-(2-cyclopropylphenyl)urea research, including its potential use in organic farming, its effects on plant stress tolerance, and its application in plant biotechnology. N-(3-chlorophenyl)-N'-(2-cyclopropylphenyl)urea has the potential to be used as an alternative to synthetic growth regulators in organic farming, as it is a naturally occurring compound that is less harmful to the environment. N-(3-chlorophenyl)-N'-(2-cyclopropylphenyl)urea may also have applications in improving plant stress tolerance, as it has been shown to enhance the antioxidant capacity of plants. Finally, N-(3-chlorophenyl)-N'-(2-cyclopropylphenyl)urea may have potential applications in plant biotechnology, such as in the production of transgenic plants with enhanced growth and yield.
科学的研究の応用
N-(3-chlorophenyl)-N'-(2-cyclopropylphenyl)urea has been extensively studied for its plant growth regulatory properties. N-(3-chlorophenyl)-N'-(2-cyclopropylphenyl)urea has been shown to increase fruit size, improve fruit quality, promote fruit set, and delay fruit ripening in various fruits, such as grapes, kiwifruit, apples, and strawberries. N-(3-chlorophenyl)-N'-(2-cyclopropylphenyl)urea has also been used to enhance the growth and yield of vegetables, such as tomato, cucumber, and pepper. In addition, N-(3-chlorophenyl)-N'-(2-cyclopropylphenyl)urea has been studied for its potential use in tissue culture and plant transformation.
特性
IUPAC Name |
1-(3-chlorophenyl)-3-(2-cyclopropylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c17-12-4-3-5-13(10-12)18-16(20)19-15-7-2-1-6-14(15)11-8-9-11/h1-7,10-11H,8-9H2,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYHRGXYRHJMES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC=C2NC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Urea, N-(3-chlorophenyl)-N'-(2-cyclopropylphenyl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(2,5-dimethoxyphenyl)ethyl]-3,3-dimethylbutanamide](/img/structure/B4653870.png)

![methyl 2-[(3-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-cyanoacryloyl)amino]-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4653890.png)
![2-({[4-(dimethylamino)phenyl]amino}methylene)cyclohexanone](/img/structure/B4653893.png)

![ethyl {[3-(2-fluorophenyl)-8-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B4653902.png)
![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2,2-diphenylacetamide](/img/structure/B4653907.png)

![N-[4-(butyrylamino)phenyl]-3-methylbenzamide](/img/structure/B4653916.png)
![2-(1-(4-methoxy-2,3-dimethylbenzyl)-4-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4653922.png)
![3-({4-[6-(dimethylamino)-2-methyl-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B4653925.png)
![N-[2-(4-ethoxyphenyl)-7-methoxy-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide](/img/structure/B4653928.png)
![3-cyclopropyl-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4653944.png)
![N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B4653950.png)